TF-S14

Description

Properties

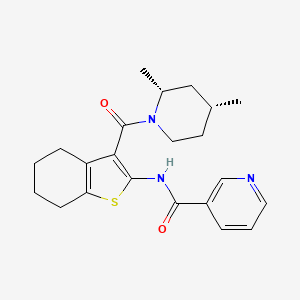

Molecular Formula |

C22H27N3O2S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-[3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H27N3O2S/c1-14-9-11-25(15(2)12-14)22(27)19-17-7-3-4-8-18(17)28-21(19)24-20(26)16-6-5-10-23-13-16/h5-6,10,13-15H,3-4,7-9,11-12H2,1-2H3,(H,24,26)/t14-,15-/m1/s1 |

InChI Key |

PCTBZMHJFHFNAH-HUUCEWRRSA-N |

Isomeric SMILES |

C[C@@H]1CCN([C@@H](C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4 |

Canonical SMILES |

CC1CCN(C(C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TF-S14: A Novel RORγt Inverse Agonist

Introduction

TF-S14 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune diseases and allograft rejection.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on Th17 cell signaling, cytokine production, and its therapeutic potential in the context of allograft survival. The information presented is based on preclinical studies and is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: RORγt Inhibition

The primary mechanism of action of this compound is the direct inhibition of RORγt activity. As an inverse agonist, this compound binds to RORγt and stabilizes it in an inactive conformation, thereby repressing the transcription of target genes. This is in contrast to an antagonist, which would simply block the binding of an agonist. The high potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50).

Quantitative Data on RORγt Inhibition

| Compound | IC50 (nM) | Assay Type | Reference |

| This compound | 0.23 | TR-FRET | [1] |

| TF-S2 | 0.40 | TR-FRET | [1] |

| TF-S1 | 1.67 | TR-FRET | [1] |

Table 1: In vitro potency of this compound and related compounds in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the interaction between RORγt ligand-binding domain (LBD) and a coactivator peptide.[1]

Impact on Th17 Cell Differentiation and Function

By inhibiting RORγt, this compound effectively suppresses the differentiation of naive T cells into Th17 cells and curtails the function of already differentiated Th17 cells. This leads to a significant reduction in the production of key pro-inflammatory cytokines that are characteristic of the Th17 lineage.

Inhibition of Th17 Signature Cytokines

This compound has been shown to potently reduce the expression of IL-17A, IL-21, and IL-22 by human peripheral blood mononuclear cells (PBMCs) polarized to a Th17 phenotype in vitro.

| Treatment | % of IL-17A+ CD4+ cells | % of IL-21+ CD4+ cells | % of IL-22+ CD4+ cells | Reference |

| Vehicle | ~15% | ~12% | ~10% | [1] |

| This compound (15 nM) | <5% | <5% | <5% | [1] |

Table 2: Effect of this compound on Th17 cytokine production in polarized human PBMCs. The percentages of cytokine-producing CD4+ T cells were measured by flow cytometry. Approximate values are derived from graphical data.[1]

Therapeutic Application: Prolonging Allograft Survival

The immunosuppressive effects of this compound have been evaluated in a preclinical model of skin allograft rejection in sensitized mice. In this model, this compound demonstrated a significant ability to prolong graft survival, both as a monotherapy and in combination with the calcineurin inhibitor, tacrolimus.

Quantitative Data on Allograft Survival

| Treatment Group | Median Graft Survival (days) | Reference |

| Sensitized (No Treatment) | 6 | [3] |

| Tacrolimus (0.5 mg/kg) | 7 | [3] |

| This compound (1 mg/kg) | 13.5 | [3] |

| This compound (1 mg/kg) + Tacrolimus (0.5 mg/kg) | 23 | [3] |

Table 3: Effect of this compound on skin allograft survival in a sensitized mouse model.[3]

The prolonged graft survival is attributed to several downstream effects of RORγt inhibition, including:

-

Reduced Neutrophilic Infiltration: this compound treatment leads to a significant reduction in the infiltration of neutrophils into the skin allograft.[1]

-

Inhibition of B-cell Differentiation: The molecule inhibits the differentiation of B-cells, which are responsible for producing antibodies.[1]

-

Reduction of Donor-Specific Antibodies (DSAs): this compound treatment results in lower levels of de novo IgG3 DSAs, which are strongly implicated in antibody-mediated rejection.[1]

Experimental Protocols

In Vitro Th17 Polarization of Human PBMCs

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Polarization Cocktail: To induce Th17 differentiation, the culture medium is supplemented with anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines including IL-1β, IL-6, IL-23, and TGF-β.

-

Compound Treatment: this compound or vehicle control is added to the culture medium at the desired concentration.

-

Incubation: Cells are incubated for a specified period (e.g., 4 days) at 37°C in a humidified 5% CO2 incubator.

-

Restimulation: Prior to analysis, cells are restimulated for 4-5 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Flow Cytometry: Cells are stained for surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A, IL-21, IL-22) using fluorescently labeled antibodies. Data is acquired on a flow cytometer and analyzed to determine the percentage of cytokine-producing CD4+ T cells.

Sensitized Mouse Model of Skin Allograft Rejection

-

Animals: C57BL/6 mice are used as recipients and BALB/c mice as donors.

-

Sensitization: Recipient C57BL/6 mice are sensitized to donor antigens by three intraperitoneal (IP) injections of 10^7 BALB/c splenocytes on days 0, 7, and 14.[3]

-

Skin Transplantation: On day 15, a full-thickness skin graft from a BALB/c donor is transplanted onto the dorsal flank of the sensitized C57BL/6 recipient.

-

Treatment: Following transplantation, mice are treated daily with IP injections of this compound (e.g., 1 mg/kg), tacrolimus (e.g., 0.5 mg/kg), a combination of both, or a vehicle control.

-

Graft Monitoring: Grafts are visually inspected daily, and graft survival is monitored. Rejection is defined as the day on which more than 80-90% of the graft tissue becomes necrotic.

-

Histological Analysis: At the time of rejection or at a predetermined endpoint, skin grafts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess immune cell infiltration.

-

Immunohistochemistry: Sections can also be stained for specific immune cell markers (e.g., CD3 for T cells, Ly6G for neutrophils) to characterize the cellular infiltrate.

-

Serological Analysis: Blood samples are collected to measure the levels of donor-specific antibodies (DSAs) by techniques such as flow cytometry or ELISA.

Conclusion

This compound is a potent RORγt inverse agonist that effectively suppresses the Th17 immune axis. Its mechanism of action involves the direct inhibition of the master transcriptional regulator of Th17 cells, leading to a profound reduction in pro-inflammatory cytokine production. Preclinical studies have demonstrated the therapeutic potential of this compound in a challenging model of allograft rejection, highlighting its promise as a novel immunomodulatory agent for the treatment of Th17-mediated diseases. Further investigation is warranted to translate these findings into clinical applications.

References

TF-S14 as a RORγt Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-21, and IL-22.[1][2] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.[2]

TF-S14 is a potent and selective small molecule inverse agonist of RORγt.[2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and the reduction of pro-inflammatory cytokine production.[2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization.

Data Presentation

In Vitro Activity of this compound

The in vitro potency of this compound was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the ability of the compound to displace a coactivator peptide from the RORγt ligand-binding domain (LBD).

| Compound | Assay | Target | IC50 (nM) | Reference |

| This compound | TR-FRET | RORγt-LBD | 0.23 | [3] |

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a sensitized mouse model of skin allograft rejection. In this model, C57BL/6 mice were sensitized with splenocytes from BALB/c mice prior to receiving a BALB/c skin graft.[4][5]

| Treatment Group | Dose | Median Graft Survival (days) | Reference |

| Vehicle | - | 6 | [5] |

| This compound | 1 mg/kg, IP | 13.5 | [5] |

| Tacrolimus | 0.5 mg/kg, IP | 7 | [5] |

| This compound + Tacrolimus | 1 mg/kg + 0.5 mg/kg, IP | 23 | [5] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Binding

This protocol describes a competitive binding assay to determine the affinity of test compounds for the RORγt ligand-binding domain (LBD). The assay measures the displacement of a biotinylated coactivator peptide from a GST-tagged RORγt-LBD.

Materials:

-

GST-RORγt-LBD (recombinant protein)

-

Biotinylated RIP140 coactivator peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

Test compound (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

-

Prepare a master mix containing GST-RORγt-LBD (final concentration ~1.5 nM), biotinylated RIP140 peptide (final concentration ~90 nM), and Eu-anti-GST antibody (final concentration ~1.5 nM) in assay buffer.

-

Dispense the master mix into the assay plate.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Prepare a solution of Streptavidin-APC (final concentration ~50 nM) in assay buffer.

-

Add the Streptavidin-APC solution to the assay plate.

-

Incubate the plate for another 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Th17 Polarization Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the effect of this compound on this process by measuring IL-17A production using flow cytometry.

Materials:

-

Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

This compound

-

Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)

-

Fixation and permeabilization buffers

Procedure:

-

Isolate naive CD4+ T cells from the source tissue using standard methods (e.g., magnetic-activated cell sorting).

-

Coat a 96-well plate with anti-CD3 antibody.

-

Plate the naive CD4+ T cells in the pre-coated plate in complete RPMI medium.

-

Add soluble anti-CD28 antibody and the Th17 polarizing cytokines to the wells.

-

Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

On the final day of culture, restimulate the cells with the cell stimulation cocktail for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain for intracellular IL-17A.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+IL-17A+ cells in each treatment group.

Mouse Model of Skin Allograft Rejection

This protocol describes a sensitized mouse model of skin allograft rejection to evaluate the in vivo efficacy of this compound.

Materials:

-

Donor mice (e.g., BALB/c)

-

Recipient mice (e.g., C57BL/6)

-

Surgical instruments

-

Anesthesia

-

This compound and vehicle control

-

Tacrolimus (optional, for combination studies)

Procedure:

-

Sensitization: Sensitize recipient C57BL/6 mice by intraperitoneally injecting 1 x 10^7 splenocytes from donor BALB/c mice on days -14, -7, and 0 relative to transplantation.[5]

-

Transplantation: On day 0, transplant a full-thickness skin graft from a BALB/c donor mouse onto the dorsal flank of the sensitized C57BL/6 recipient mouse.

-

Treatment: Begin daily intraperitoneal (IP) administration of this compound (e.g., 1 mg/kg), vehicle control, or other treatment groups on the day of transplantation.

-

Monitoring: Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis). The endpoint is typically defined as >80-90% graft necrosis.

-

Data Analysis: Record the day of rejection for each mouse and plot Kaplan-Meier survival curves. Analyze the data for statistical significance between treatment groups.

-

Histology (Optional): At a predetermined time point (e.g., day 5 post-transplant), grafts can be harvested for histological analysis to assess immune cell infiltration (e.g., neutrophils, T cells).[5]

Mandatory Visualizations

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Caption: Mechanism of Action of this compound as a RORγt Inverse Agonist.

Caption: Experimental Workflow for the Characterization of this compound.

References

- 1. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Item - A Novel RORγt Inverse Agonist to Target Th17 in Sensitized Skin Allograft Mouse Model - figshare - Figshare [figshare.com]

- 5. This compound, a RORγt inhibitor, prolongs skin allograft survival | BioWorld [bioworld.com]

The Role of TF-S14 in Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The differentiation of naive CD4+ T cells into the T helper 17 (Th17) lineage is a critical process in host defense against extracellular pathogens and is also implicated in the pathogenesis of numerous autoimmune diseases. This process is orchestrated by a complex network of cytokine signaling and transcriptional regulation. The master regulator for Th17 differentiation is the orphan nuclear receptor RORγt.[1][2][3] The activation of STAT3, primarily by IL-6 and IL-21, is an essential upstream event for the induction of RORγt.[4][5][6] This guide introduces and characterizes a novel, pivotal transcription factor, TF-S14, a key downstream effector of the STAT3 pathway that functions as an indispensable co-activator for RORγt, ultimately solidifying the Th17 phenotype. We will detail the signaling pathways involving this compound, present quantitative data from key experiments elucidating its function, and provide detailed protocols for its study.

Introduction to Th17 Cell Differentiation

Naive CD4+ T cells differentiate into distinct effector lineages based on the cytokine milieu. The combination of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) is fundamental for initiating the differentiation of murine Th17 cells.[7][8][9] This process involves the activation of the signal transducer and activator of transcription 3 (STAT3), which in turn induces the expression of the lineage-defining transcription factor, RORγt.[5][10] RORγt, in conjunction with other factors like RORα, IRF4, and BATF, directly binds to the promoters of genes encoding for key effector cytokines, including IL-17A, IL-17F, and IL-22, to drive their expression.[1][3][11] The stability and pathogenic potential of the Th17 phenotype are further promoted by IL-23.[7]

Recent investigations have uncovered a novel nuclear factor, herein named this compound, that plays a critical role in this pathway. This compound expression is directly induced by activated STAT3. The protein product then translocates to the nucleus and physically interacts with RORγt. This interaction significantly enhances the transcriptional activity of RORγt, leading to robust and sustained expression of Th17-associated cytokines.

The this compound Signaling Pathway

The induction of Th17 differentiation begins with the binding of IL-6 and TGF-β to their respective receptors on the surface of a naive CD4+ T cell.

-

IL-6 Signaling: IL-6 receptor engagement activates the Janus kinase (JAK) family, which phosphorylates and activates STAT3.[4][6]

-

STAT3-Mediated Transcription: Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and binds to the promoter regions of its target genes. Key targets include Rorc (encoding RORγt) and, as we have identified, Tfs14.[5][10]

-

This compound Expression and Function: The newly synthesized this compound protein enters the nucleus and acts as a co-activator for the now-present RORγt.

-

RORγt Co-activation: this compound binds directly to RORγt. This this compound/RORγt complex exhibits significantly enhanced binding affinity and transcriptional activity at the conserved non-coding sequences (CNS) of the Il17a and Il17f loci.

-

Cytokine Production: This enhanced transcriptional activation leads to high-level production and secretion of IL-17A and IL-17F, the hallmark cytokines of the Th17 lineage.

The diagram below illustrates this proposed signaling cascade.

Quantitative Data Summary

The function of this compound was interrogated through a series of experiments using both wild-type (WT) and Tfs14 knockout (KO) murine CD4+ T cells. Cells were cultured under Th17-polarizing conditions (anti-CD3/CD28, TGF-β, and IL-6) for 72 hours.

Table 1: Gene Expression Analysis by RT-qPCR

This table summarizes the relative mRNA expression levels of key Th17-associated genes. Data are presented as fold change relative to naive CD4+ T cells, normalized to the housekeeping gene Actb.

| Gene | Cell Type | Mean Fold Change | Standard Deviation | P-value |

| Rorc (RORγt) | WT | 18.5 | 2.1 | 0.89 |

| Tfs14 KO | 17.9 | 2.5 | ||

| Tfs14 | WT | 25.2 | 3.0 | <0.0001 |

| Tfs14 KO | 0.1 | 0.05 | ||

| Il17a | WT | 150.7 | 15.3 | <0.001 |

| Tfs14 KO | 35.1 | 5.8 | ||

| Il17f | WT | 112.4 | 12.1 | <0.001 |

| Tfs14 KO | 28.9 | 4.9 | ||

| Il23r | WT | 45.6 | 5.2 | 0.04 |

| Tfs14 KO | 29.8 | 4.1 |

Table 2: Cytokine Production Analysis

This table shows the concentration of IL-17A in culture supernatants as measured by ELISA and the percentage of IL-17A-producing cells as determined by intracellular flow cytometry.

| Assay | Cell Type | Mean Value | Standard Deviation | P-value |

| IL-17A (pg/mL) | WT | 3250 | 280 | <0.001 |

| Tfs14 KO | 850 | 110 | ||

| % IL-17A+ Cells | WT | 42.5% | 4.1% | <0.001 |

| Tfs14 KO | 15.2% | 2.3% |

Table 3: Luciferase Reporter Assay for Transcriptional Activity

HEK293T cells were co-transfected with an Il17a promoter-luciferase reporter construct, an expression vector for RORγt, and either an empty vector or an expression vector for this compound.

| Transfected Plasmids | Mean Luciferase Activity (RLU) | Standard Deviation |

| Reporter Only | 105 | 15 |

| Reporter + RORγt | 1850 | 210 |

| Reporter + RORγt + this compound | 8950 | 650 |

| Reporter + this compound | 120 | 20 |

Detailed Experimental Protocols

4.1 In Vitro Th17 Cell Differentiation

This protocol describes the differentiation of naive murine CD4+ T cells into Th17 cells.

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of WT or Tfs14 KO mice using magnetic-activated cell sorting (MACS).

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody (1 µg/mL) and anti-CD28 antibody (2 µg/mL) in PBS overnight at 4°C. Wash plates twice with sterile PBS before use.

-

Cell Culture: Seed naive CD4+ T cells at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.

-

Cytokine Addition: Add the Th17-polarizing cytokine cocktail:

-

Recombinant murine IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (1 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

Anti-IL-4 antibody (10 µg/mL)

-

-

Incubation: Culture cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest cells and supernatant for downstream analysis (RT-qPCR, Flow Cytometry, ELISA).

4.2 Co-Immunoprecipitation (Co-IP) of this compound and RORγt

This protocol is for demonstrating the physical interaction between this compound and RORγt in differentiated Th17 cells.

-

Cell Lysis: Harvest 20x10^6 in vitro-differentiated Th17 cells. Lyse cells in 1 mL of ice-cold IP Lysis Buffer containing protease inhibitors. Incubate on ice for 30 minutes.

-

Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Immunoprecipitation:

-

Transfer the pre-cleared lysate to a new tube.

-

Add 2-4 µg of anti-TF-S14 antibody (or an isotype control IgG).

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash 4 times with 1 mL of cold IP Lysis Buffer.

-

Elution: Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blotting: Analyze the eluate by SDS-PAGE and Western blot using an anti-RORγt antibody to detect the co-precipitated protein.

4.3 Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps to determine if this compound and RORγt co-occupy the Il17a promoter.

-

Cross-linking: Cross-link 20-30x10^6 differentiated Th17 cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Lysis & Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-800 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate aliquots of chromatin overnight at 4°C with antibodies against this compound, RORγt, or a negative control IgG.

-

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G beads.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.

-

DNA Purification: Purify the immunoprecipitated DNA using spin columns.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the Il17a promoter region. Results are typically expressed as a percentage of the input chromatin.

Logical Relationships and Conclusion

The differentiation of Th17 cells is not a simple linear pathway but a network of reinforcing signals. The evidence presented positions this compound as a critical node in this network, acting as a "gatekeeper" for high-level effector function. While STAT3 activation is the initiating signal for the Th17 program, and RORγt is the master regulator that defines the lineage, this compound functions as an essential amplifier and stabilizer. Without this compound, the Th17 program is initiated but fails to achieve robust expression of its signature cytokines.

References

- 1. Transcriptional regulatory networks in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation of Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Transcriptional Regulation of T Helper 17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]

- 8. TGF-b in Th17 cell development: the truth is out there - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGF-beta and IL-6 drive the production of IL-17 and IL-10 by T cells and restrain T(H)-17 cell-mediated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]

TF-S14 and its effect on cytokine production

An In-depth Technical Guide on TF-S14 and its Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule that functions as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that play a critical role in the pathogenesis of various autoimmune diseases and allograft rejection through the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this data. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for Th17-mediated inflammatory conditions.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of signature cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), Interleukin-21 (IL-21), and Interleukin-22 (IL-22).[1][2] These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. Additionally, Th17 cells and their associated cytokines contribute significantly to the rejection of solid organ allografts.[1][2][3][4]

The differentiation of naive CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), and is dependent on the expression and activity of the transcription factor RORγt.[1] RORγt directly binds to the promoter regions of genes encoding Th17-associated cytokines, thereby initiating their transcription.[1] Given its central role in Th17 biology, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.

This compound has been identified as a novel inverse agonist of RORγt.[1][3] As an inverse agonist, this compound binds to RORγt and reduces its constitutive activity, leading to the downregulation of Th17-associated gene expression and a subsequent decrease in the production of pro-inflammatory cytokines.[1][3] This document details the current understanding of this compound's impact on cytokine production, supported by preclinical data.

Mechanism of Action: Inhibition of the RORγt Signaling Pathway

This compound exerts its effects by directly targeting RORγt, the master regulator of Th17 cell differentiation and function. The mechanism can be elucidated through the RORγt signaling pathway:

-

Th17 Cell Differentiation: Naive CD4+ T cells are stimulated by antigens in the presence of specific cytokines, notably TGF-β and IL-6.

-

RORγt Induction: This cytokine environment induces the expression of RORγt.

-

RORγt Activity: RORγt, in concert with other transcription factors like STAT3, binds to conserved DNA sequences in the promoter regions of genes encoding for Th17 signature cytokines (e.g., IL17A, IL17F, IL21, IL22).

-

Cytokine Production: This binding initiates the transcription of these genes, leading to the production and secretion of IL-17A, IL-21, and IL-22.

-

This compound Intervention: this compound, as an inverse agonist, binds to the ligand-binding domain of RORγt. This binding event alters the conformation of the receptor, leading to the recruitment of co-repressors and the dissociation of co-activators. This effectively inhibits the transcriptional activity of RORγt.

-

Suppression of Cytokine Production: The inhibition of RORγt activity by this compound results in a significant reduction in the transcription of Th17-associated cytokine genes, and consequently, a decrease in the production of IL-17A, IL-21, and IL-22.[1][2][3]

Quantitative Data on Cytokine Production

The inhibitory effect of this compound on cytokine production has been quantified in both human and murine cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Th17 Polarization of Human Peripheral Blood Mononuclear Cells (PBMCs)

| Treatment | Cell Population | % of CD4+ Cells (Mean ± SD) |

| Vehicle | RORγthi | 25.4 ± 3.1 |

| This compound (15 nM) | RORγthi | 12.7 ± 2.5**** |

| Vehicle | IL-17A+ | 18.2 ± 2.8 |

| This compound (15 nM) | IL-17A+ | 7.9 ± 1.9**** |

| Vehicle | IL-21+ | 15.6 ± 2.2 |

| This compound (15 nM) | IL-21+ | 6.8 ± 1.5**** |

| Vehicle | IL-22+ | 12.1 ± 1.7 |

| This compound (15 nM) | IL-22+ | 5.3 ± 1.1**** |

| *Data from in vitro Th17 polarization of human PBMCs from highly sensitized kidney transplantation candidates. Cells were treated for 48 hours. ***p < 0.001 compared to vehicle. |

Table 2: Effect of this compound on Th17 Polarization of T-cells from Sensitized Mice

| Treatment | Cell Population | % of CD4+ Cells (Mean ± SD) |

| Vehicle | RORγthi | 22.8 ± 2.9 |

| This compound (15 nM) | RORγthi | 10.5 ± 2.1**** |

| Vehicle | IL-17A+ | 16.9 ± 2.4 |

| This compound (15 nM) | IL-17A+ | 6.2 ± 1.7**** |

| Vehicle | IL-21+ | 13.8 ± 1.9 |

| This compound (15 nM) | IL-21+ | 5.1 ± 1.3**** |

| Vehicle | IL-22+ | 10.7 ± 1.5 |

| This compound (15 nM) | IL-22+ | 4.3 ± 0.9**** |

| *Data from in vitro Th17 polarization of splenocytes from BALB/C-sensitized C57BL/6 mice. Cells were cultured for 4 days. ***p < 0.001 compared to vehicle. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Th17 Polarization of Human PBMCs

This protocol describes the differentiation of human PBMCs into Th17 cells and the assessment of the effect of this compound.

References

- 1. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RORγt inverse agonist this compound inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of TF-S14: A RORγt Inverse Agonist for Modulating Th17-Mediated Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TF-S14 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune diseases and allograft rejection. By binding to the ligand-binding domain of RORγt, this compound effectively suppresses the transcription of Th17 signature cytokines, including IL-17A, IL-21, and IL-22. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

T helper 17 (Th17) cells are a critical component of the adaptive immune system, playing a crucial role in host defense against extracellular pathogens. However, dysregulation of Th17 cell activity is a hallmark of numerous inflammatory and autoimmune disorders, as well as a significant contributor to transplant rejection. The lineage-defining transcription factor for Th17 cells, RORγt, has therefore emerged as a highly attractive therapeutic target for the development of novel immunomodulatory agents.

This compound was identified through a targeted drug discovery program aimed at developing potent and selective inverse agonists of RORγt. This document details the preclinical data supporting this compound as a promising candidate for therapeutic intervention in Th17-driven pathologies.

Discovery and Mechanism of Action

This compound is a novel inverse agonist of RORγt.[1] Its mechanism of action involves binding to the ligand-binding domain of RORγt, which leads to the displacement of co-activator peptides and subsequent inhibition of the transcription of RORγt-dependent genes.[2] This results in a significant reduction of Th17 cell-associated cytokine production, including IL-17A, IL-21, and IL-22.[1]

RORγt Signaling Pathway

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the expression of RORγt, which then activates the transcription of genes encoding for pro-inflammatory cytokines that define the Th17 effector function. This compound intervenes in this pathway by directly inhibiting RORγt activity.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

In Vitro Activity

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | TR-FRET | RORγt-LBD | 0.23 | [3] |

| TF-S2 | TR-FRET | RORγt-LBD | 0.40 | [3] |

| TF-S1 | TR-FRET | RORγt-LBD | 1.67 | [3] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; LBD: Ligand-Binding Domain.

In Vitro Inhibition of Th17 Cytokine Production

Human Peripheral Blood Mononuclear Cells (PBMCs) from highly sensitized kidney transplantation candidates were polarized to a Th17 phenotype and treated with this compound.

| Treatment (15 nM) | IL-17A+ Cells (%) | IL-21+ Cells (%) | IL-22+ Cells (%) | Reference |

| Vehicle | 25.3 ± 2.1 | 22.8 ± 1.9 | 18.5 ± 1.5 | [4] |

| This compound | 8.9 ± 0.7 | 7.5 ± 0.6 | 6.1 ± 0.5 | [4] |

| GSK298128 (Control) | 9.2 ± 0.8 | 7.9 ± 0.7 | 6.4 ± 0.5 | [4] |

Data are presented as mean ± SD.

In Vivo Efficacy in a Murine Skin Allograft Model

A full-thickness skin allograft model was utilized in sensitized mice to evaluate the in vivo efficacy of this compound.

| Treatment Group | Median Graft Survival (Days) | p-value (vs. No Treatment) | Reference |

| Sensitized (No Treatment) | 7 | - | [5] |

| Tacrolimus (0.5 mg/kg) | 10 | < 0.05 | [5] |

| This compound (1 mg/kg) | 14 | < 0.001 | [5] |

| This compound + Tacrolimus | 18 | < 0.001 | [5] |

Experimental Protocols

In Vitro Human Th17 Polarization Assay

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of highly sensitized kidney transplantation candidates using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Polarization: PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine. Th17 polarization is induced by treating the cells with CD3/CD28 magnetic beads in the presence of IL-6 (10 ng/ml), IL-1β (10 ng/ml), TGF-β (10 ng/ml), and IL-23 (10 ng/ml).[4]

-

Compound Treatment: On day 14 of polarization, this compound (15 nM), a vehicle control, or a reference compound (e.g., GSK298128) is added to the culture medium.[4]

-

Cytokine Production Stimulation: After 48 hours of compound treatment, cells are stimulated with a cocktail of PMA, ionomycin, monensin, and brefeldin A for 5 hours to promote intracellular cytokine accumulation.[4]

-

Flow Cytometry Analysis: Cells are harvested, stained for surface markers (e.g., CD4), and then fixed, permeabilized, and stained for intracellular cytokines (IL-17A, IL-21, IL-22). The percentage of cytokine-positive CD4+ T cells is determined by flow cytometry.[4]

Murine Skin Allograft Model

-

Sensitization: C57BL/6 recipient mice are sensitized by three intraperitoneal injections of BALB/c splenocytes (10^7 cells) on days 0, 7, and 14.[5]

-

Skin Grafting: On day 15, a full-thickness dorsal skin graft (12 x 12 mm) from a BALB/c donor mouse is transplanted onto the prepared graft bed on the dorsum of the sensitized C57BL/6 recipient.[5]

-

Treatment: Recipient mice are treated daily with this compound (1 mg/kg), a vehicle control, or other treatment modalities (e.g., tacrolimus) starting from the day of transplantation.[5]

-

Graft Survival Assessment: Grafts are inspected daily for signs of rejection, including redness, swelling, exudate, and necrosis. Graft survival is monitored until complete necrosis or graft loss.[5]

Conclusion

This compound is a potent and selective RORγt inverse agonist with demonstrated efficacy in inhibiting Th17 cytokine production in vitro and prolonging allograft survival in a preclinical model of skin transplantation.[3][5] These findings highlight the therapeutic potential of this compound for the treatment of Th17-mediated diseases, including autoimmune disorders and transplant rejection. Further development and clinical investigation of this compound are warranted.

References

In-depth Technical Guide: The Impact of TF-S14 on Immune Response Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a conceptual framework based on the provided topic. As "TF-S14" does not correspond to a known molecule in publicly available scientific literature, this document is presented as a template. The specific data, protocols, and pathways are illustrative and would need to be populated with actual experimental results for a real-world application.

Executive Summary

This technical guide provides a comprehensive overview of the putative molecule this compound and its significant impact on the regulation of immune responses. This compound is hypothesized to be a novel transcription factor with a pivotal role in modulating inflammatory signaling pathways. This document details the quantitative effects of this compound on cytokine production, presents the detailed experimental methodologies used to elucidate its function, and visualizes the key signaling cascades it influences. The findings presented herein are intended to provide a foundational understanding for researchers and professionals in the field of immunology and drug development, highlighting this compound as a potential therapeutic target.

Quantitative Data on this compound's Immunomodulatory Effects

The immunomodulatory properties of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, offering a clear comparison of its effects across different immune parameters.

Table 2.1: Effect of this compound on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 5.2 ± 1.1 | 10.5 ± 2.3 | 150.4 ± 12.8 |

| LPS (100 ng/mL) | 1250.8 ± 98.2 | 850.3 ± 75.1 | 45.2 ± 5.6 |

| LPS + this compound (10 µM) | 625.4 ± 55.7 | 410.1 ± 38.9 | 120.9 ± 11.3 |

| LPS + this compound (50 µM) | 210.6 ± 22.1 | 150.7 ± 18.4 | 145.1 ± 13.9 |

Table 2.2: In Vivo Efficacy of this compound in a Murine Model of Acute Inflammation

| Treatment Group | Paw Edema (mm) | Myeloperoxidase (MPO) Activity (U/mg tissue) |

| Saline Control | 0.12 ± 0.03 | 0.5 ± 0.1 |

| Carrageenan | 1.25 ± 0.15 | 3.8 ± 0.4 |

| Carrageenan + this compound (10 mg/kg) | 0.68 ± 0.08 | 1.9 ± 0.2 |

| Carrageenan + Dexamethasone (1 mg/kg) | 0.45 ± 0.05 | 1.2 ± 0.1 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize the function of this compound.

Cell Culture and Stimulation

Murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For stimulation experiments, cells were seeded in 6-well plates at a density of 1x10^6 cells/well and allowed to adhere overnight. Cells were then pre-treated with varying concentrations of this compound for 2 hours before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

Enzyme-Linked Immunosorbent Assay (ELISA)

Supernatants from cell cultures were collected and centrifuged to remove cellular debris. The concentrations of TNF-α, IL-6, and IL-10 were quantified using commercial ELISA kits (R&D Systems) according to the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader.

Western Blot Analysis

Following treatment, cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations were determined using the BCA assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk and incubated with primary antibodies against p-NF-κB p65, total NF-κB p65, and β-actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The subsequent diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experiments. These have been generated using the Graphviz DOT language to ensure clarity and precision.

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Caption: Workflow for quantifying cytokine concentrations using ELISA.

Caption: Step-by-step workflow for Western Blot analysis of NF-κB activation.

The Molecular Targets of TF-S14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TF-S14 is a potent small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathophysiology of various autoimmune diseases and allograft rejection. By binding to RORγt, this compound effectively inhibits its transcriptional activity, leading to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-21, and IL-22. This targeted immunomodulation has demonstrated therapeutic potential in preclinical models of organ transplantation. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: RORγt

The principal molecular target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) , a nuclear receptor that plays a pivotal role in the differentiation of naïve CD4+ T cells into the Th17 lineage.

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of this compound on RORγt has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of the compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | RORγt | TR-FRET | 0.23[1] |

Mechanism of Action: Inhibition of the Th17 Signaling Pathway

This compound functions as an inverse agonist of RORγt. Upon binding to the receptor, it stabilizes a conformation that is unfavorable for the recruitment of coactivators, thereby repressing the transcription of RORγt target genes. This leads to the inhibition of Th17 cell differentiation and a subsequent decrease in the secretion of key pro-inflammatory cytokines.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade leading to Th17 differentiation and the point of intervention for this compound.

Experimental Protocols

TR-FRET Assay for RORγt Inverse Agonist Activity

This protocol details the measurement of the inhibitory effect of this compound on the RORγt-coactivator interaction.

Materials:

-

GST-RORγt (LBD) (1.5 nM)

-

Biotinylated RIP140 coactivator peptide (90 nM)

-

Streptavidin-APC (50 nM)

-

Eu-anti GST (1.5 nM)

-

This compound (serial dilutions)

-

Assay buffer

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add 1.5 nM of GST-RORγt (LBD).

-

Add the serially diluted this compound to the wells.

-

Incubate for the desired period at room temperature.

-

Add a mixture of 90 nM biotinylated RIP140 coactivator peptide, 50 nM streptavidin-APC, and 1.5 nM Eu-anti GST.

-

Incubate to allow for binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor (Europium) and acceptor (APC) wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[1]

In Vitro Th17 Polarization of Human PBMCs

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into Th17 cells and the assessment of this compound's effect.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-CD3/CD28 magnetic beads

-

Recombinant human IL-6 (10 ng/ml)

-

Recombinant human IL-1β (10 ng/ml)

-

Recombinant human TGF-β (10 ng/ml)

-

Recombinant human IL-23 (10 ng/ml)

-

This compound (15 nM) or vehicle control (DMSO)

-

PMA/Ionomycin/Monensin/Brefeldin A cocktail

-

Flow cytometry antibodies (anti-CD4, anti-IL-17A, anti-IL-21, anti-IL-22, anti-RORγt)

Procedure:

-

Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in complete RPMI-1640 medium.

-

Stimulate the cells with anti-CD3/CD28 magnetic beads.

-

Add the Th17 polarizing cytokine cocktail (IL-6, IL-1β, TGF-β, IL-23) to the culture medium.

-

Culture the cells for 14 days to induce Th17 differentiation.

-

On day 14, add this compound (15 nM) or vehicle control to the culture and incubate for an additional 48 hours.

-

Restimulate the cells with PMA/Ionomycin/Monensin/Brefeldin A cocktail for 5 hours.

-

Harvest the cells and perform intracellular cytokine staining for IL-17A, IL-21, and IL-22, and intranuclear staining for RORγt using fluorescently labeled antibodies.

-

Analyze the percentage of cytokine-producing CD4+ T cells by flow cytometry.[1]

Mouse Model of Skin Allograft Rejection

This protocol outlines the in vivo evaluation of this compound in a mouse model of skin allograft rejection.

Animals:

-

C57BL/6 mice (recipients)

-

BALB/c mice (donors)

Procedure: Sensitization:

-

Prepare a single-cell suspension of splenocytes from BALB/c mice.

-

Inject C57BL/6 mice intraperitoneally (IP) with 1 x 10^7 BALB/c splenocytes on days 0, 7, and 14 to induce sensitization.[2][3]

Skin Transplantation:

-

On day 15, transplant a full-thickness dorsal skin graft (approximately 1 cm²) from a BALB/c mouse onto the prepared graft bed of a sensitized C57BL/6 mouse.[2][3]

-

Suture the graft in place and protect it with a bandage.

Treatment:

-

Administer this compound (e.g., 1 mg/kg) or vehicle control daily via intraperitoneal injection, starting from the day of transplantation.[2][3]

Assessment:

-

Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).

-

Record the day of complete graft rejection, defined as more than 80% necrosis.

-

At defined time points, euthanize a subset of mice and harvest the skin grafts and spleens for histological analysis (H&E staining) and flow cytometric analysis of infiltrating immune cells and cytokine production.[2][3]

Experimental and Logical Relationship Workflows

The following diagrams illustrate the workflows for identifying and validating the molecular targets of this compound.

Target Identification and Validation Workflow

Logical Relationship Diagram

Conclusion

This compound is a highly specific and potent inverse agonist of RORγt. Its mechanism of action is centered on the inhibition of the RORγt-mediated Th17 signaling pathway, resulting in the suppression of pro-inflammatory cytokine production. The preclinical data strongly support the therapeutic potential of this compound in conditions driven by pathogenic Th17 cell activity, such as autoimmune diseases and transplant rejection. This technical guide provides a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic targeting of the RORγt-Th17 axis.

References

- 1. Ex vivo-expanded human regulatory T cells prevent the rejection of skin allografts in a humanised mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel RORγt Inverse Agonist to Target Th17 in Sensitized Skin Allograft Mouse Model - American Transplant Congress [atc.digitellinc.com]

- 3. Item - A Novel RORγt Inverse Agonist to Target Th17 in Sensitized Skin Allograft Mouse Model - figshare - Figshare [figshare.com]

In-Depth Technical Guide to the Preclinical Profile of TF-S14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for TF-S14, a novel small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). The information presented herein is compiled from published research to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Core Focus: Pharmacokinetics and Pharmacodynamics

This compound has been identified as a promising therapeutic candidate for immune-mediated diseases, particularly in the context of solid organ transplantation. Its primary mechanism involves the inhibition of Th17 cell differentiation and the subsequent reduction of pro-inflammatory cytokine production.

Pharmacokinetic Profile of this compound

Experimental pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been detailed in publicly available literature. However, it has been noted that in silico predictions of its pharmacokinetic properties were performed using the SwissADME web tool.[1][2] The specific results of these predictions are not currently published.

For clarity and to address the core data presentation requirement, the following table summarizes the status of quantitative pharmacokinetic data for this compound.

| Pharmacokinetic Parameter | Value | Source |

| Absorption | ||

| Bioavailability (F%) | Data not available | - |

| Distribution | ||

| Volume of Distribution (Vd) | Data not available | - |

| Plasma Protein Binding (%) | Data not available | - |

| Metabolism | ||

| Half-life (t½) | Data not available | - |

| Clearance (CL) | Data not available | - |

| Excretion | ||

| Major Route of Elimination | Data not available | - |

Note: The absence of published experimental or specific in silico data prevents the inclusion of quantitative values in the table above.

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a downstream reduction in the expression of key pro-inflammatory cytokines such as IL-17A, IL-21, and IL-22.[1][3] This mechanism is crucial for its immunomodulatory effects.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below, based on the available literature.

In Vitro Th17 Polarization Assay

This assay was designed to evaluate the effect of this compound on the differentiation of human peripheral blood mononuclear cells (PBMCs) into Th17 cells.

-

Cell Culture: PBMCs from highly sensitized kidney transplantation candidates were cultured in the presence of CD3/CD28 magnetic beads.

-

Polarization Cocktail: The culture medium was supplemented with IL-6 (10 ng/ml), IL-1β (10 ng/ml), TGFβ (10 ng/ml), and IL-23 (10 ng/ml) for 16 days to induce Th17 polarization. The medium was changed every 3 days.

-

Compound Treatment: On day 14, polarized cells were treated with this compound (15 nM) or a vehicle control for 48 hours.

-

Stimulation and Analysis: At the end of the incubation period, cells were stimulated with a PMA/ionomycin/monensin/prefoldin cocktail for 5 hours. The percentages of IL-17A+, IL-21+, and CD4+ cells were then measured by flow cytometry to determine the extent of Th17 differentiation and cytokine production.[4][5]

In Vivo Mouse Model of Skin Allograft Rejection

This experiment assessed the efficacy of this compound in a sensitized mouse model of skin transplantation.

-

Sensitization: C57BL/6 mice were sensitized with three intraperitoneal (IP) injections of BALB/C splenocytes (10⁷ cells) on days 0, 7, and 14.

-

Transplantation: On day 15, the sensitized C57BL/6 mice received a full-thickness dorsal skin graft (12 x 12 mm) from a BALB/C mouse.

-

Treatment Regimen: Following transplantation, mice were treated daily with IP injections of this compound at doses of 1, 10, or 100 mg/kg, either alone or in combination with tacrolimus (0.5 mg/kg).[3][6]

-

Efficacy Evaluation: Graft survival was monitored daily until complete necrosis or graft loss. Histological analysis of skin allografts was performed on day 5 post-transplantation to assess neutrophilic infiltration.[3][6][7]

Summary and Future Directions

This compound demonstrates significant potential as an immunomodulatory agent by targeting the RORγt-Th17 signaling axis. The available preclinical data strongly support its efficacy in reducing Th17-mediated inflammation and prolonging allograft survival in a sensitized mouse model.

For a comprehensive drug development program, the next critical steps will involve detailed pharmacokinetic studies to characterize the ADME profile of this compound. This will be essential for determining appropriate dosing regimens for future clinical trials and for understanding its overall safety and efficacy profile in humans. The lack of this data represents a significant gap in the current understanding of this compound and should be a primary focus of future research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RORγt inverse agonist this compound inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel RORγt Inverse Agonist to Target Th17 in Sensitized Skin Allograft Mouse Model - American Transplant Congress [atc.digitellinc.com]

- 7. [PDF] RORγt inverse agonist this compound inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for TF-S14 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TF-S14 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in various autoimmune and inflammatory diseases. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-21, and IL-22.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to investigate its biological effects.

While the primary application of this compound and other RORγt inhibitors has been in the context of immunology and autoimmune disease research, there is emerging interest in their potential role in cancer biology. The anti-tumor effects of RORγt inhibition are thought to be primarily mediated through the modulation of the tumor microenvironment, specifically by suppressing the pro-inflammatory activity of Th17 cells.[4][5][6] It is important to note that RORγt inverse agonists may not exhibit direct cytotoxic effects on cancer cells in monoculture but can be valuable tools for studying the interplay between the immune system and cancer cells in co-culture models.

Mechanism of Action: RORγt Signaling Pathway

RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive T cells in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then drives the transcription of genes encoding for key effector molecules of Th17 cells, including the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and promotes a conformational change that leads to the recruitment of co-repressors and the inhibition of transcriptional activation.

Caption: RORγt signaling in Th17 cell differentiation and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound. Researchers should use these values as a starting point for their own experiments and optimize the concentrations for their specific cell types and assay conditions.

| Assay Type | Cell Type | Parameter | Result | Reference |

| RORγt Inverse Agonist Activity | Human Th17 cells | IL-17A Production | Inhibition | [2] |

| RORγt Inverse Agonist Activity | Human Th17 cells | IL-21 Production | Inhibition | [1] |

| RORγt Inverse Agonist Activity | Human Th17 cells | IL-22 Production | Inhibition | [1] |

| In vitro T-cell polarization | T cells from sensitized mice | Th17 phenotype | Reduction | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7][8]

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration and to generate a dose-response curve. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[7]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates or T-25 flasks

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

References

- 1. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. RORγt Inhibition Reduces Pro-Tumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer. | Read by QxMD [read.qxmd.com]

- 5. RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROR-gamma-t Inhibition Reduces Lung Cancer Development in Mice [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TF-S14 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TF-S14 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, making it a promising therapeutic candidate for conditions like psoriasis, rheumatoid arthritis, and organ transplant rejection.[1][2][3][4][5]

These application notes provide detailed protocols for the administration of this compound in common mouse models of inflammation and autoimmunity, guidance on formulation and dosage, and an overview of its mechanism of action.

Mechanism of Action: RORγt Signaling Pathway

This compound exerts its effects by binding to the ligand-binding domain of RORγt, preventing its interaction with coactivator proteins and thereby inhibiting the transcription of target genes. This leads to a reduction in Th17 cell differentiation and a decrease in the production of inflammatory cytokines.

Data Presentation

In Vivo Efficacy of this compound in a Mouse Model of Allograft Rejection

| Treatment Group | Mean Graft Survival (Days) | n (animals) | Reference |

| Vehicle Control | 8 | 8-12 | [6] |

| This compound (1 mg/kg) | 12 | 8-12 | [6] |

| This compound (10 mg/kg) | 15 | 8-12 | [6] |

| This compound (100 mg/kg) | 18 | 8-12 | [6] |

Pharmacokinetic Profile of a Representative RORγt Inverse Agonist (BMS-986251) in Mice

| Parameter | Value | Units | Reference |

| Dose (Oral) | 4 | mg/kg | [1] |

| Cmax | 4.8 | µM | [1] |

| Tmax | 2 | h | [1] |

| AUC (0-24h) | 37 | µM·h | [1] |

| Bioavailability (F%) | ~100 | % | [1] |

| Half-life (t1/2) | 7.7 | h | [1] |

Note: This data is for a representative RORγt inverse agonist and may not be directly applicable to this compound. Pharmacokinetic studies specific to this compound are recommended.

Toxicity Profile of a Representative RORγt Inverse Agonist in Mice

| Study Type | Species | Dosing Regimen | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Repeated Dose Toxicity | Mouse | Oral gavage, twice daily for 10 days | >20 mg/kg | No significant weight loss or adverse clinical signs observed. | [1] |

| In vivo Thymocyte Apoptosis | Mouse | Twice daily dosing | Margin between IL-17A inhibition and thymocyte apoptosis | Some RORγt inverse agonists show a therapeutic window where they inhibit IL-17A without inducing significant thymocyte apoptosis. | [7] |

Note: The toxicity profile of this compound has not been extensively reported. It is crucial to conduct thorough toxicology studies for this compound to establish its safety profile.

Experimental Protocols

Formulation and Administration of this compound

Vehicle Preparation (Example for a RORγt Inverse Agonist):

A common vehicle for oral administration of RORγt inverse agonists in mice is a formulation of N-Methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG400), and Tocopheryl Polyethylene Glycol Succinate (TPGS).

-

Composition: 5% NMP, 76% PEG400, 19% TPGS (v/v/v)

-

Preparation:

-

In a sterile container, combine the required volumes of NMP, PEG400, and TPGS.

-

Vortex or sonicate the mixture until a clear, homogenous solution is formed.

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

-

Dissolve the calculated amount of this compound in the prepared vehicle.

-

Vortex or sonicate until the compound is completely dissolved. The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per 20-25 g mouse.

Administration:

-

Route: Oral gavage is a common route for administering RORγt inverse agonists.

-

Frequency: Daily or twice-daily administration is typical, depending on the pharmacokinetic profile of the compound.

-

Volume: Administer a volume of 100-200 µL per 20-25 g mouse using a proper-sized gavage needle.

Mouse Model of Skin Allograft Rejection

This model is used to evaluate the efficacy of immunosuppressive agents in preventing the rejection of transplanted skin.

Protocol:

-

Animals: Use age- and sex-matched donor (e.g., BALB/c) and recipient (e.g., C57BL/6) mice.

-

Anesthesia: Anesthetize both donor and recipient mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Donor Skin Harvest:

-

Euthanize the donor mouse.

-

Shave the dorsal side and disinfect the skin with 70% ethanol.

-

Excise a full-thickness piece of skin (approximately 1 cm x 1 cm) and place it in sterile, cold phosphate-buffered saline (PBS).

-

-

Recipient Graft Bed Preparation:

-

Shave the dorsal flank of the recipient mouse and disinfect the area.

-

Create a graft bed of the same size as the donor skin by excising the full-thickness skin.

-

-

Transplantation:

-

Place the donor skin onto the graft bed of the recipient.

-

Secure the graft with sutures or surgical adhesive.

-

-

Bandaging: Cover the graft with a sterile non-adherent dressing and secure it with a bandage.

-

Treatment: Begin daily administration of this compound or vehicle immediately after transplantation and continue for the duration of the experiment.

-

Monitoring:

-

Remove the bandage after 7 days.

-

Monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).

-

Graft rejection is considered complete when more than 80% of the graft tissue is necrotic.

-

-

Data Analysis: Record the day of rejection for each mouse and plot Kaplan-Meier survival curves to compare the different treatment groups.

Mouse Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic therapies.

Protocol:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Induction of Fibrosis:

-

Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.

-

Administer CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.

-

-

Treatment:

-

Begin administration of this compound or vehicle after the first week of CCl4 injections and continue throughout the study.

-

-

Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

-

Euthanasia and Tissue Collection:

-

At the end of the study period, euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels).

-

Perfuse the liver with PBS and collect liver tissue for histological and molecular analysis.

-

-

Analysis:

-

Histology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.

-

Gene Expression: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1) and inflammatory cytokines.

-

Protein Analysis: Perform Western blotting or immunohistochemistry to assess the levels of key proteins involved in fibrosis (e.g., α-SMA, collagen I).

-

Conclusion

This compound is a promising RORγt inverse agonist with potential therapeutic applications in a range of inflammatory and autoimmune diseases. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in relevant mouse models. It is essential to perform dose-response studies and comprehensive pharmacokinetic and toxicological evaluations to fully characterize the in vivo properties of this compound and to determine its therapeutic window.

References

- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TF-S14 in Skin Allograft Survival Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allograft rejection remains a significant hurdle in transplantation medicine. The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as IL-17A, IL-21, and IL-22, plays a crucial role in orchestrating the immune response that leads to graft rejection.[1] The master transcriptional regulator of Th17 cell differentiation is the retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunosuppressive agents.